4-Methyl-2-[(3-methylcyclohexyl)amino]pentan-1-ol

Catalog No.
S13797915
CAS No.
M.F
C13H27NO
M. Wt
213.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-2-[(3-methylcyclohexyl)amino]pentan-1-ol

Product Name

4-Methyl-2-[(3-methylcyclohexyl)amino]pentan-1-ol

IUPAC Name

4-methyl-2-[(3-methylcyclohexyl)amino]pentan-1-ol

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

InChI

InChI=1S/C13H27NO/c1-10(2)7-13(9-15)14-12-6-4-5-11(3)8-12/h10-15H,4-9H2,1-3H3

InChI Key

ZPRLWIPTHYOSSQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)NC(CC(C)C)CO

4-Methyl-2-[(3-methylcyclohexyl)amino]pentan-1-ol is a chemical compound with the molecular formula C13_{13}H27_{27}NO and a molecular weight of 213.36 g/mol. This compound features a pentanol backbone with a methyl group and a 3-methylcyclohexyl amino group attached, which contributes to its unique properties. The structure of the compound can be depicted as follows:

This compound is categorized under aliphatic amines and alcohols, which are known for their versatility in various

  • Nucleophilic Substitution Reactions: The amino group (-NH-) can act as a nucleophile, replacing leaving groups in other molecules.
  • Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds such as ketones or aldehydes.
  • Reduction: The compound may also undergo reduction reactions, converting carbonyl groups back to alcohols or amines.
  • Esterification: The alcohol group can react with acids to form esters, which are important in various industrial applications.

These reactions demonstrate the compound's potential for further functionalization and modification in synthetic chemistry.

The synthesis of 4-Methyl-2-[(3-methylcyclohexyl)amino]pentan-1-ol typically involves the following steps:

  • Starting Materials: The synthesis may begin with commercially available precursors such as 3-methylcyclohexylamine and suitable alkylating agents.
  • Alkylation Reaction: An alkylation reaction can be performed where the amino group reacts with a suitable alkyl halide to introduce the pentanol chain.
  • Purification: The crude product is then purified using techniques such as distillation or chromatography.

These methods highlight the compound's accessibility for research and industrial applications.

4-Methyl-2-[(3-methylcyclohexyl)amino]pentan-1-ol has potential applications in various fields:

  • Pharmaceuticals: Due to its structural properties, it may serve as a lead compound in drug development targeting certain biological pathways.
  • Chemical Synthesis: It can be utilized as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: The compound might find use in developing polymers or other materials due to its functional groups.

Interaction studies involving 4-Methyl-2-[(3-methylcyclohexyl)amino]pentan-1-ol would focus on its binding affinity to specific biological targets, such as receptors or enzymes. Preliminary studies suggest that similar compounds can modulate enzyme activity, indicating that this compound may also interact with key biomolecules involved in metabolic pathways. Further research is needed to elucidate these interactions fully.

Several compounds share structural similarities with 4-Methyl-2-[(3-methylcyclohexyl)amino]pentan-1-ol, including:

  • 3-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol
    • Contains a pyrazole ring.
    • Exhibits different biological activities due to its heterocyclic nature.
  • (S)-3-Methyl-2-(methylamino)butan-1-ol
    • Features a methylamino group.
    • Used in pharmaceutical applications .
  • 2-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-ol
    • Contains a cyclohexane structure.
    • Known for its interaction with enzymes.

Uniqueness

The uniqueness of 4-Methyl-2-[(3-methylcyclohexyl)amino]pentan-1-ol lies in its specific combination of aliphatic and cyclic structures, which may confer distinct chemical reactivity and biological properties compared to similar compounds. Its potential for diverse applications makes it an interesting subject for further research in medicinal chemistry and synthetic organic chemistry.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

213.209264485 g/mol

Monoisotopic Mass

213.209264485 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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